molecular formula C18H17N3O B5966556 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol

Cat. No. B5966556
M. Wt: 291.3 g/mol
InChI Key: OWYSIIKDOFKHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol, also known as DIQ, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. DIQ is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol is not fully understood, but it is believed to involve multiple pathways. In cancer research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and angiogenesis. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has also been shown to activate the p38 mitogen-activated protein kinase pathway, which induces apoptosis in cancer cells. In Alzheimer's disease research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta plaques. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has also been shown to activate the peroxisome proliferator-activated receptor gamma pathway, which is involved in the regulation of glucose and lipid metabolism. In Parkinson's disease research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to activate the nuclear factor erythroid 2-related factor 2 pathway, which induces antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In antioxidant research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to scavenge free radicals and reduce oxidative stress. In neuroprotection research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has several advantages for lab experiments, including its small molecular size, its well-established synthesis method, and its potential therapeutic applications. However, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol also has several limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into consideration when designing experiments and interpreting results.

Future Directions

There are several future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol, including its potential therapeutic applications in other diseases, its optimization for drug development, and its use as a tool for studying cellular pathways. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has the potential to be a valuable candidate for drug development, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential. Additionally, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol can be used as a tool for studying cellular pathways, and its biochemical and physiological effects can be further explored in various disease models.

Synthesis Methods

The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol involves the condensation of 2-aminobenzylamine and 2-formylphenylboronic acid, followed by reduction with sodium borohydride. The resulting compound is then subjected to cyclization with phosphorus oxychloride to yield 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol. The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been reported in several scientific publications and is a well-established method.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-quinazolinol has been shown to protect dopaminergic neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18-15-7-3-4-8-16(15)19-17(20-18)12-21-10-9-13-5-1-2-6-14(13)11-21/h1-8H,9-12H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYSIIKDOFKHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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